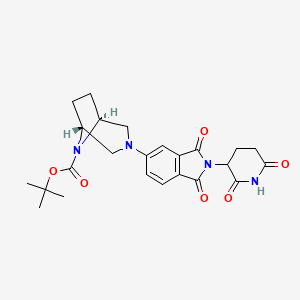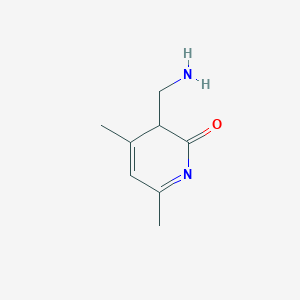
3-(aminomethyl)-4,6-dimethylpyridin-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one is a pyridine derivative with a unique structure that includes an aminomethyl group at the third position and two methyl groups at the fourth and sixth positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with 4,6-dimethyl-2-pyridone.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon to hydrogenate a precursor compound.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and reactant concentrations to maximize production efficiency.
化学反应分析
Types of Reactions
3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the aminomethyl group to other functional groups.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalysts like palladium on carbon or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the aminomethyl group.
Major Products
Oxidation Products: N-oxides of 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one.
Reduction Products: Derivatives with modified aminomethyl groups.
Substitution Products: Various substituted pyridine derivatives.
科学研究应用
3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism of action of 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways related to cell signaling, metabolism, or gene expression.
相似化合物的比较
Similar Compounds
3-(Aminomethyl)pyridine: Lacks the additional methyl groups at the fourth and sixth positions.
4,6-Dimethyl-2-pyridone: Does not have the aminomethyl group.
3-(Aminomethyl)-4-methylpyridine: Has only one methyl group at the fourth position.
Uniqueness
3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one is unique due to the presence of both the aminomethyl group and the two methyl groups, which confer distinct chemical and biological properties
属性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC 名称 |
3-(aminomethyl)-4,6-dimethyl-3H-pyridin-2-one |
InChI |
InChI=1S/C8H12N2O/c1-5-3-6(2)10-8(11)7(5)4-9/h3,7H,4,9H2,1-2H3 |
InChI 键 |
GJQZZUOMMZCNPD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=O)C1CN)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[6-[[5-chloro-2-[4-[3-[4-[2-(2,6-dioxopiperidin-3-yl)-4-fluoro-1-oxo-3H-isoindol-5-yl]piperidin-1-yl]cyclobutyl]oxypiperidin-1-yl]pyrimidin-4-yl]amino]-2-oxo-1-propan-2-ylquinolin-3-yl]oxy-N-methylacetamide](/img/structure/B12365025.png)
![Glc(a1-3)Glc6Ac(b1-3)[coumaroyl(-1)[Bz(-3)]Fruf(b2-2)][coumaroyl(3-OMe)(-4)]D-Ido(a1-1b)Glc](/img/structure/B12365031.png)
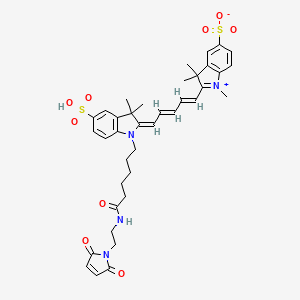
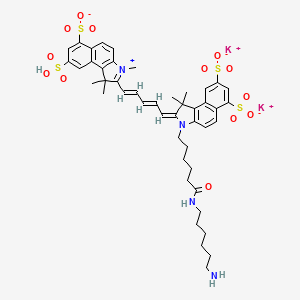
![2-[4-[(E)-[5-(4-chlorophenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B12365065.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N'-(furan-2-ylmethyl)-N,N-dimethylpropane-1,3-diamine](/img/structure/B12365068.png)
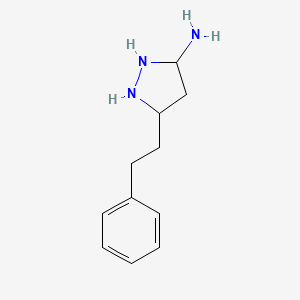
![(2S)-2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B12365071.png)

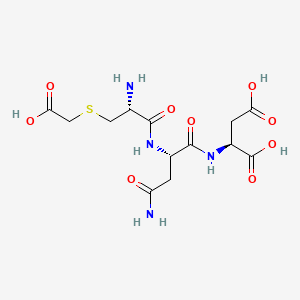

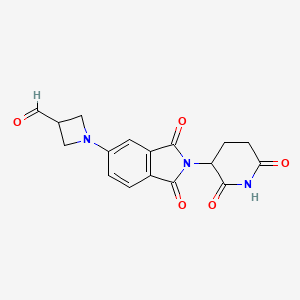
![9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one](/img/structure/B12365102.png)
